molecular formula C15H25N B494337 2,4-Di-tert-butyl-6-methylaniline CAS No. 35532-73-1

2,4-Di-tert-butyl-6-methylaniline

Cat. No. B494337
CAS RN: 35532-73-1
M. Wt: 219.37g/mol
InChI Key: KOENVNBHHIFQKL-UHFFFAOYSA-N
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Description

2,4-Di-tert-butyl-6-methylaniline is a chemical compound with the molecular formula C15H25N . It is a derivative of aniline and has tert-butyl groups attached to the 2nd and 4th positions and a methyl group attached to the 6th position of the aniline ring .

Scientific Research Applications

  • Nitrosation of Amines : A study explored the para-nitrosation of primary and secondary amines, including 2,4-Di-tert-butyl-6-methylaniline, in aqueous solutions. It was found that these compounds yield nitroso derivatives, contributing to understanding the electronic spectra and structural forms of such compounds (Hoefnagel & Wepster, 1989).

  • Spin Interaction in Zinc Complexes : Research on Schiff bases, including derivatives of 2,4-Di-tert-butyl-6-methylaniline, revealed insights into the spin interaction in octahedral zinc complexes. This study provides essential information for understanding the electronic structure and magnetic properties of these complexes (Orio et al., 2010).

  • Effects of Steric Hindrance on Mesomerism : A study investigated the influence of bulky substituents on the properties of aromatic compounds, including 2,4-Di-tert-butyl-6-methylaniline. The findings contribute to understanding steric effects on mesomerism and basic strength in these compounds (Burgers et al., 2010).

  • Copper and Zinc Complexes : Research on neutral copper(II) and zinc(II) complexes of mono- and dinucleating Schiff base ligands, including derivatives of 2,4-Di-tert-butyl-6-methylaniline, highlighted their oxidation into phenoxyl radicals. These findings enhance the understanding of the oxidative behavior and stability of these complexes (Rotthaus et al., 2007).

  • Reactions with Sulfur Chlorides : A study on the reaction of 2,4-Di-tert-butyl-6-methylaniline with disulfur dichloride provided insights into the preparation of N-thiosulfinylanilines, contributing to the understanding of reactions involving sterically hindered anilines (Inagaki et al., 1979).

  • Molybdenum(VI) Complexes : The synthesis and catalytic activities of molybdenum(VI) complexes using 2,4-Di-tert-butyl-6-methylaniline derivatives as ligands were investigated. This research is significant for understanding the catalytic properties of these complexes in organic transformations (Hossain et al., 2017).

  • Environmental Occurrence and Toxicity of Phenolic Antioxidants : A review focused on synthetic phenolic antioxidants, including 2,4-Di-tert-butyl-6-methylaniline, discussed their environmental occurrence, human exposure, and toxicity. This study is crucial for understanding the environmental impact and health implications of these compounds (Liu & Mabury, 2020).

properties

IUPAC Name

2,4-ditert-butyl-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N/c1-10-8-11(14(2,3)4)9-12(13(10)16)15(5,6)7/h8-9H,16H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOENVNBHHIFQKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Di-tert-butyl-6-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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